molecular formula C15H18N2O4S B1421991 N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine CAS No. 1291831-45-2

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Cat. No. B1421991
CAS RN: 1291831-45-2
M. Wt: 322.4 g/mol
InChI Key: XBEQBOJIHMCZEZ-NSHDSACASA-N
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Description

“N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine” is a compound with the CAS Number: 1291831-45-2. Its IUPAC name is (2S)-2-{[(6-methoxy-1H-indol-2-yl)carbonyl]amino}-4-(methylsulfanyl)butanoic acid . The compound has a molecular weight of 322.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.38 . It should be stored at refrigerated temperatures .

Scientific Research Applications

L-Methionine in Neuroprotection

Methionine has demonstrated vital roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes. It is beneficial in countering oxidative stress and mitochondrial dysfunction. A study showed that L-methionine could protect neurons from oxidative imbalance and mitochondrial dysfunction, thus potentially preventing the progression of neurodegenerative processes, such as in Parkinson’s disease (Catanesi et al., 2021).

Biochemical Applications

Methionine in Industrial Biosynthesis

In industrial contexts, L-Methionine's fermentative production is enhanced by supplementing CaCO3, indicating its role in industrial amino acid synthesis and its interaction with biochemical pathways (Zhou et al., 2020).

Metabolic Pathways

Role in Metabolism

Methionine is integral to metabolism and is sensitive to oxidation, which can affect protein function. Discoveries around metabolic pathways for the reduction of methionine sulfoxide highlight its significance in maintaining metabolic balance (Achilli et al., 2015).

Diagnostic and Therapeutic Applications

L-[Methyl-(11C)]-methionine in Diagnostics

L-[Methyl-(11C)]Methionine, labeled with carbon-11, is widely used as a radiotracer for PET diagnostics of brain tumors, showcasing its application in medical imaging and diagnostics (Gomzina & Kuznetsova, 2011).

Enzymatic Functions and Interactions

Methionine in Enzymatic Reactions

The molecule is part of crucial enzymatic reactions, such as its involvement in the biosynthesis of isoflavonoids and its role in the formation of essential intermediates in biochemical pathways (Akashi et al., 2006).

Nutritional and Dietary Considerations

Dietary Supplementation Effects

The supplementation of L-Methionine alters epigenetic modification, suggesting its potential role in dietary interventions and its effects on metabolic diseases (Navik et al., 2019).

properties

IUPAC Name

(2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQBOJIHMCZEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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